9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
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Description
“9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound. It belongs to the family of N-heterocyclic compounds, specifically the pyrazolo[1,5-a]pyrimidines . These compounds are known for their significant photophysical properties and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of copper (I) catalyzed 1,3 dipolar cycloaddition reactions . Another method starts by reacting chlorosulfonyl isocyanate with tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which is then added to a solution of the respective amine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C21H16BrN3O and a molecular weight of 406.3g/mol. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. For example, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Scientific Research Applications
Biological and Pharmacological Activities
Phenothiazines Derivatives
Phenothiazine derivatives, including compounds with benzoxazine cores, have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems, such as pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics facilitating membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).
Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold, a close relative to the specified compound's core structure, has been identified as a privileged heterocycle in drug discovery. It has been used as a building block for drug-like candidates displaying a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies suggest that there is significant potential for medicinal chemists to exploit this scaffold further in developing new drug candidates (Cherukupalli et al., 2017).
Heterocyclic N-oxide Derivatives
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole (structurally related to the specified compound), have shown significant potential in organic synthesis, catalysis, and drug development investigations. These compounds have been employed in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications showcasing potent anticancer, antibacterial, anti-inflammatory activity, among others (Li et al., 2019).
Properties
IUPAC Name |
9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c22-16-6-7-20-17(12-16)19-13-18(14-4-2-1-3-5-14)24-25(19)21(26-20)15-8-10-23-11-9-15/h1-12,19,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBBPJLDOJWJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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